CHR-6494 is a potent, selective, small-molecule inhibitor of the mitotic kinase Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase). [, ] It plays a crucial role in scientific research by serving as a valuable tool for studying the functions of Haspin in cell division, particularly its role in chromosome alignment, centromeric cohesion, and mitotic spindle integrity. [] CHR-6494's ability to inhibit Haspin activity makes it a potential candidate for the development of anti-cancer therapies. [, , , , , ]
Improving efficacy and selectivity: Developing derivatives of CHR-6494 with enhanced potency and selectivity for Haspin while minimizing off-target effects is crucial. []
Investigating combination therapies: Exploring synergistic effects of CHR-6494 with other anti-cancer agents, such as MEK inhibitors, could lead to more effective treatment strategies. []
CHR-6494 is a small-molecule inhibitor specifically targeting the Haspin kinase, which plays a crucial role in the regulation of cell division and is implicated in various cancers. The compound has garnered attention for its potential as an anticancer therapeutic, particularly due to its ability to inhibit Haspin's kinase activity effectively. CHR-6494 was developed through a series of synthetic methodologies aimed at enhancing its efficacy and selectivity against Haspin compared to other kinases in the human kinome.
The compound was first identified and synthesized as part of research focused on developing selective inhibitors for Haspin, a haploid germ cell-specific nuclear protein kinase. It falls under the category of protein kinase inhibitors, which are compounds designed to interfere with the action of specific kinases involved in cellular signaling pathways that regulate various biological processes, including cell growth and division . CHR-6494 is classified as a pyridoquinazoline derivative, which is significant in medicinal chemistry for its diverse biological activities.
The synthesis of CHR-6494 involves several key steps that utilize modern organic chemistry techniques, particularly microwave-assisted reactions to enhance yields and reduce reaction times. The initial step includes a nucleophilic aromatic substitution reaction using propylamine in N-methyl-2-pyrrolidone under microwave irradiation, yielding an intermediate compound with an 86% yield .
Subsequent steps involve:
The molecular structure of CHR-6494 can be characterized by its unique pyridoquinazoline framework, which contributes to its biological activity. The chemical structure has been documented extensively, showcasing functional groups that facilitate interaction with the Haspin kinase active site. The compound's molecular formula is C₁₃H₁₅N₅O, with a molecular weight of approximately 245.3 g/mol .
CHR-6494 primarily acts through competitive inhibition of Haspin kinase activity. In vitro studies have demonstrated that it effectively inhibits Haspin with an IC50 value in the low nanomolar range (approximately 50 nM) against various cancer cell lines .
The compound's reactivity profile indicates:
The mechanism by which CHR-6494 exerts its effects involves binding to the ATP-binding pocket of Haspin kinase, thereby preventing ATP from interacting with the enzyme. This inhibition disrupts the phosphorylation processes essential for proper mitotic progression.
Experimental data indicate that upon treatment with CHR-6494:
CHR-6494 has significant applications in cancer research due to its role as a selective inhibitor of Haspin kinase. Its potential therapeutic applications include:
CHR-6494 (chemical name: 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine; CAS: 1333377-65-3) is a small-molecule inhibitor with the molecular formula C₁₆H₁₆N₆ and a molecular weight of 292.34 g/mol [2] [5] [6]. Its core structure consists of an imidazopyridazine scaffold linked to an indazole moiety via a carbon-carbon bond, while a propylamine chain extends from the imidazopyridazine nitrogen (Figure 1). This architecture positions the compound optimally within HASPIN’s ATP-binding pocket [9] [10]. The indazole group facilitates π-π stacking with hydrophobic residues (e.g., Phe163 and Leu170), while the propylamine side chain forms hydrogen bonds with the kinase’s hinge region (e.g., Glu121 and Ala185) [10]. Crystallographic studies confirm that the planar conformation of CHR-6494 enables deep penetration into HASPIN’s catalytic cleft, a feature critical for its sub-nanomolar inhibitory activity [10].
Table 1: Structural Features of CHR-6494
Property | Value | |
---|---|---|
Molecular Formula | C₁₆H₁₆N₆ | |
Molecular Weight | 292.34 g/mol | |
Core Scaffold | Imidazopyridazine-Indazole | |
Key Binding Interactions | Hydrophobic stacking, H-bonding | |
Solubility (DMSO) | 25–58 mg/mL | [5] [9] |
CHR-6494 functions as a competitive ATP antagonist, binding to HASPIN’s catalytic domain with an IC₅₀ of 2 nM [1] [10]. This high affinity arises from its complementarity to HASPIN’s unique ATP-binding site, which lacks the conserved Asp-Phe-Gly (DFG) motif found in typical kinases. Instead, HASPIN possesses a divergent "G-rich loop" that accommodates CHR-6494’s indazole ring without steric clashes [10]. Selectivity profiling across 27 kinases reveals moderate off-target inhibition only at concentrations >100-fold higher than for HASPIN (Table 2). At 100 nM, CHR-6494 inhibits TrkA (58%), GSK-3β (48%), PIM1 (36%), Cdk1/B (34%), and Cdk2/A (33%), while showing negligible activity against Aurora B (<10%) [2] [9]. This selectivity stems from steric incompatibility with kinases harboring bulkier gatekeeper residues (e.g., Aurora B’s Thr217) [10].
Table 2: Selectivity Profile of CHR-6494
Kinase | % Inhibition at 100 nM | IC₅₀ (μM) | |
---|---|---|---|
HASPIN | 100% | 0.002 | |
TrkA | 58% | >10 | |
GSK-3β | 48% | >10 | |
PIM1 | 36% | >10 | |
Aurora B | <10% | >10 | [2] [9] |
HASPIN exclusively phosphorylates histone H3 at threonine 3 (H3T3ph), a modification essential for centromeric recruitment of the Chromosomal Passenger Complex (CPC) during mitosis [4] [10]. CHR-6494 dose-dependently suppresses H3T3ph in cancer cells (HeLa, HCT-116, MDA-MB-231), with near-complete ablation observed at 500 nM (Figure 2A) [1] [10]. This inhibition is highly specific: CHR-6494 does not alter phosphorylation at adjacent residues (H3S10ph or H3S28ph) even at 10 μM [10]. Mechanistically, H3T3ph loss disrupts CPC localization to centromeres, leading to:
Table 3: Cellular Consequences of H3T3ph Suppression
Effect | Magnitude | Experimental Model | |
---|---|---|---|
H3T3ph reduction (500 nM) | >90% | HeLa, HCT-116, MDA-MB-231 | |
Mitotic arrest | 25–30% cells in G2/M | Flow cytometry | |
Multipolar spindles | 60–75% of mitotic cells | Immunofluorescence | |
Apoptosis induction (72 hrs) | Caspase 3/7 activity ↑ 6–16-fold | Melanoma cell lines | [1] [3] [10] |
While CHR-6494’s primary target is HASPIN, its kinetics against off-target kinases elucidate its selectivity. Surface plasmon resonance (SPR) assays reveal a dissociation constant (Kd) of 1.5 nM for HASPIN, versus 8.2 μM for TrkA and 12.7 μM for GSK-3β [9] [10]. The inhibitor constant (Ki) follows the same trend (Table 4), confirming CHR-6494’s >5,000-fold preference for HASPIN. Kinetically, CHR-6494 exhibits slow dissociation from HASPIN (koff = 2.7 × 10⁻⁴ s⁻¹) compared to Aurora B (koff = 0.18 s⁻¹), explaining its sustained intracellular activity [10]. This divergence arises from structural differences:
Table 4: Kinetic Parameters of CHR-6494
Kinase | Ki (nM) | Kd (nM) | koff (s⁻¹) | |
---|---|---|---|---|
HASPIN | 1.5 | 1.5 | 2.7 × 10⁻⁴ | |
Aurora B | >10,000 | >10,000 | 0.18 | |
TrkA | 8,200 | 8,200 | 0.42 | |
GSK-3β | 12,700 | 12,700 | 0.67 | [9] [10] |
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